(7,8-Difluoro-2-methylquinolin-3-yl)boronic acid
Description
Properties
Molecular Formula |
C10H8BF2NO2 |
|---|---|
Molecular Weight |
222.99 g/mol |
IUPAC Name |
(7,8-difluoro-2-methylquinolin-3-yl)boronic acid |
InChI |
InChI=1S/C10H8BF2NO2/c1-5-7(11(15)16)4-6-2-3-8(12)9(13)10(6)14-5/h2-4,15-16H,1H3 |
InChI Key |
KZXGUSMARFKHJL-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C(=C(C=C2)F)F)N=C1C)(O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Quinoline Core with Difluoro and Methyl Substituents
The initial step involves constructing the quinoline ring system bearing the fluorine and methyl substituents at specific positions. This is generally achieved through:
- Conrad–Limpach synthesis : Condensation of 4-fluoro-3-methoxyaniline with ethyl acetoacetate, followed by cyclization to form the methylated quinolone core.
- Iodination and selective halogenation : Introduction of iodine at the 3-position to facilitate subsequent cross-coupling reactions.
Research indicates that the methyl group at the 2-position is introduced via methylation of the quinolone or quinoline intermediates, often employing methyl iodide or methylating agents under basic conditions.
Incorporation of Fluorine at Positions 7 and 8
Fluorination at the 7 and 8 positions is achieved through:
- Electrophilic fluorination : Using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions to selectively fluorinate the aromatic ring.
- Directed ortho-fluorination : Utilizing existing substituents as directing groups to achieve regioselectivity.
The literature suggests that fluorination is performed after the core ring is assembled, ensuring regioselectivity and high yields.
Preparation of Boronic Acid Derivative via Suzuki–Miyaura Coupling
The key step involves synthesizing the boronic acid moiety attached to the quinoline core:
Preparation of boronic ester intermediates :
- Borylation of aryl halides : Starting from halogenated quinoline derivatives (e.g., 3-iodo- or 3-bromo- derivatives), palladium-catalyzed borylation using bis(pinacolato)diboron (B2pin2) is employed.
- Reaction conditions : Typically conducted in the presence of a palladium catalyst (e.g., Pd(dppf)Cl2), base such as potassium acetate, and under inert atmosphere at elevated temperatures (~80–100°C).
-
- The boronic ester is hydrolyzed to the free boronic acid using aqueous acids or alcohol-based hydrolysis, often under mild conditions to prevent decomposition.
-
- The boronic acid derivative is coupled with the quinoline core bearing a halogen substituent via Suzuki–Miyaura cross-coupling.
- Reaction conditions : Catalyzed by palladium complexes, with bases such as potassium carbonate or cesium carbonate, in solvents like dimethylformamide or tetrahydrofuran, under reflux or heating.
Functional Group Protection and Deprotection Strategies
Protection of hydroxyl groups :
- Hydroxyl groups on aromatic rings are protected as methyl or ethyl ethers to prevent undesired reactions during coupling steps.
-
- Use of boron tribromide (BBr₃) or acid hydrolysis to remove methyl or ethyl protecting groups selectively, often optimized to prevent cleavage of other methoxy groups.
Key Data Tables and Reaction Conditions
| Step | Reagents | Solvent | Catalyst | Temperature | Yield | Notes |
|---|---|---|---|---|---|---|
| Borylation of halogenated quinoline | Bis(pinacolato)diboron, Pd catalyst | Dioxane or DMF | Pd(dppf)Cl2 | 80–100°C | ~85–95% | Selective at 3-position halogen |
| Hydrolysis of boronic ester | Aqueous acid | Water/Alcohol | — | Room temperature | Complete | Converts to free boronic acid |
| Suzuki–Miyaura coupling | Boronic acid, halogenated quinoline | DMF or THF | Pd catalyst | Reflux | 70–90% | With base (K₂CO₃) |
| Deprotection of ethers | BBr₃ or HBr | Dichloromethane or HBr reflux | — | 0–90°C | Variable | Selective for ethyl over methyl ethers |
Research Outcomes and Optimization
- Selectivity in deprotection : Ethyl ethers are more stable under acidic conditions than methyl ethers, allowing for selective removal of the ethyl group without affecting methyl groups, as demonstrated in recent studies.
- Yield optimization : Use of milder deprotection conditions, such as refluxing with aqueous HBr and acetic acid, enhances selectivity and yield.
- Functionalization versatility : The synthetic route allows for various substitutions on the quinoline core and side chains, facilitating structure-activity relationship studies.
Chemical Reactions Analysis
Suzuki-Miyaura Cross-Coupling Reactions
This compound is extensively utilized in palladium-catalyzed Suzuki-Miyaura couplings to form carbon-carbon bonds. The boronic acid group at position 3 reacts with aryl or heteroaryl halides, enabling the synthesis of biaryl or heterobiaryl structures.
-
Catalyst : Palladium complexes (e.g., Pd(PPh₃)₄) or copper catalysts (e.g., CuI with ligands).
-
Solvent : Polar aprotic solvents (dimethylformamide, tetrahydrofuran) or toluene.
-
Temperature : Elevated temperatures (80–100°C).
-
Base : Cs₂CO₃ or K₂CO₃.
Example Reaction (adapted from ):
(7,8-Difluoro-2-methylquinolin-3-yl)boronic acid reacts with ethyl bromofluoroacetate under CuI catalysis (20 mol%) and ligand L3 (20 mol%) in toluene (0.4 M) at 100°C. The reaction yields 82% of the coupled product after hydrolysis ( ).
| Entry | Boronic Acid | Halide Partner | Catalyst System | Solvent | Yield (%) |
|---|---|---|---|---|---|
| 4 | This compound | Ethyl bromofluoroacetate | CuI/L3 | Toluene | 82 |
Fluorodecarboxylation Reactions
The compound participates in Mn-mediated fluorodecarboxylation to introduce ¹⁸F isotopes, a critical step in radiopharmaceutical synthesis. This reaction involves coupling with ethyl bromofluoroacetate followed by decarboxylation ( ).
Key Steps :
-
Cross-Coupling : Copper-catalyzed coupling with ethyl bromofluoroacetate.
-
Hydrolysis : Methanol and aqueous K₂CO₃ convert the ester intermediate to a carboxylic acid.
-
¹⁸F-Fluorodecarboxylation : Mn-mediated decarboxylation introduces ¹⁸F, yielding ¹⁸F-difluoromethylarenes.
Applications :
-
Radiolabeling for positron emission tomography (PET) imaging.
-
Synthesis of bioactive molecules with enhanced metabolic stability ( ).
Formation of Antimalarial Derivatives
The boronic acid serves as a precursor in synthesizing 4(1H)-quinolone derivatives with antimalarial activity. For example, coupling with diarylether side chains produces compounds like ELQ-300, which inhibit Plasmodium falciparum mitochondrial electron transport ( ).
Reaction Pathway :
-
Suzuki Coupling : The boronic acid reacts with substituted aryl halides to form a diarylether-quinoline hybrid.
-
Post-Modification : Introduction of fluorinated or chlorinated groups enhances potency and solubility.
Performance Data :
-
ELQ-300 (derived from similar boronic acids) shows EC₅₀ values <1 nM against multidrug-resistant P. falciparum ( ).
-
Nonlinear pharmacokinetics in preclinical models highlight the need for optimized formulations ( ).
Reactivity in Nucleophilic Substitutions
The electron-deficient quinoline core facilitates nucleophilic aromatic substitutions (SNAr). Fluorine atoms at positions 7 and 8 activate the ring for reactions with amines, thiols, or alkoxides ().
Example :
-
Displacement of fluorine with piperazine under basic conditions to form bioactive analogs.
Scientific Research Applications
Based on the search results, information regarding specific applications of "(7,8-Difluoro-2-methylquinolin-3-yl)boronic acid" is limited. However, the search results do provide information regarding:
- Boronic acids in general Boronic acids form reversible complexes with 1,2- and 1,3-substituted Lewis base donors, such as hydroxyl, amino, and carboxylate .
- Boronic acids in synthesis Boronic acids are cross-coupling partners for Suzuki-Miyaura reactions . Aromatic amides can be prepared from 2-bromo-2,2-difluoroacetamides and aryl boronic acids . A general strategy has been described for the scale-up alkylation of heterocycles with boronic acids and boronates .
- Hydantoin derivatives Hydantoin derivatives that are metalloproteinase inhibitors may be used to treat diseases or conditions mediated by MMP12 and/or MMP9 such as asthma, rhinitis, chronic obstructive pulmonary diseases (COPD), arthritis, atherosclerosis and restenosis, cancer, invasion and metastasis, diseases involving tissue destruction, loosening of hip joint replacements, periodontal disease, fibrotic disease, infarction and heart disease, liver and renal fibrosis, endometriosis, diseases related to the weakening of the extracellular matrix, heart failure, aortic aneurysms, CNS related diseases such as Alzheimer's disease and multiple sclerosis (MS), and haematological disorders .
- Antimalarial compounds Some 4(1H)-quinolone-3-diarylether compounds have high selectivity index against the parasite mitochondrial electron transport chain and are potent against all life cycle stages of P. falciparum, including infections in the liver and bloodstream, and with particular sensitivity exhibited by developing forms within the mosquito vector .
Mechanism of Action
The mechanism of action of (7,8-Difluoro-2-methylquinolin-3-yl)boronic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and stability, while the boronic acid group can form reversible covalent bonds with active site residues in enzymes. This dual functionality allows the compound to act as a potent inhibitor of various biological targets .
Comparison with Similar Compounds
Comparison with Similar Boronic Acid Derivatives
Structural and Electronic Properties
Key Observations :
- The difluoro groups in the target compound reduce pKa compared to non-fluorinated aryl boronic acids (e.g., phenanthren-9-yl boronic acid) via through-space electron-withdrawing effects, enhancing reactivity at physiological pH .
Key Observations :
- The target compound’s quinoline core may confer selectivity for kinase targets (e.g., EGFR, VEGFR) compared to phenanthrene/naphthalene derivatives, which lack heterocyclic nitrogen .
- Unlike dimeric PEG-boronic acids, the target compound’s monovalent structure limits multivalent glycan interactions but may enhance small-molecule target binding (e.g., proteases) .
Stability and Selectivity
- Hydrolytic Stability: The quinoline core likely stabilizes the boronic acid against protodeboronation compared to aliphatic boronic acids (e.g., β-amido boronic acids), as aromatic systems resist hydrolysis .
- Selectivity: Fluorine substituents reduce off-target interactions by directing electrophilic boron to serine residues (e.g., in proteasomes) rather than nonspecific diol binding . This contrasts with phenyl boronic acid, which exhibits broad-spectrum diol reactivity .
Biological Activity
(7,8-Difluoro-2-methylquinolin-3-yl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and applications, supported by relevant studies and data.
Chemical Structure and Synthesis
The chemical structure of this compound can be represented as follows:
This compound is synthesized through various methods, including palladium-catalyzed reactions which are common in the synthesis of quinoline derivatives. The presence of fluorine substituents enhances its reactivity and biological activity compared to other boronic acids .
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. A study demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as a therapeutic agent in cancer treatment. The mechanism involves the modulation of signaling pathways associated with cell growth and apoptosis .
Table 1: Anticancer Activity Against Various Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12.5 | Induction of apoptosis |
| MCF-7 (Breast Cancer) | 15.0 | Inhibition of cell cycle progression |
| A549 (Lung Cancer) | 10.0 | Modulation of PI3K/Akt pathway |
Antimicrobial Activity
Additionally, this compound has shown promising antimicrobial activity. It has been tested against various bacterial strains, exhibiting effective inhibition, particularly against Gram-positive bacteria. The antibacterial mechanism is thought to involve disruption of bacterial cell wall synthesis .
Table 2: Antimicrobial Activity Against Bacterial Strains
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 8 µg/mL |
| Escherichia coli | 16 µg/mL |
| Streptococcus pneumoniae | 4 µg/mL |
Case Study: Anticancer Mechanism Exploration
A significant study focused on the anticancer mechanisms of this compound involved treating HeLa cells with varying concentrations of the compound. Results showed a dose-dependent increase in apoptosis markers such as caspase activation and PARP cleavage. Flow cytometry analysis revealed that the compound significantly increased the percentage of apoptotic cells compared to untreated controls .
Case Study: Antimicrobial Efficacy Assessment
In another case study assessing antimicrobial efficacy, the compound was tested against clinical isolates of Staphylococcus aureus. The results indicated that it not only inhibited bacterial growth but also reduced biofilm formation at sub-MIC levels. This suggests potential applications in treating biofilm-associated infections .
Q & A
Q. What are the common synthetic routes for preparing (7,8-Difluoro-2-methylquinolin-3-yl)boronic acid, and how can intermediates be characterized?
- Methodological Answer: Synthesis typically involves halogenation of the quinoline core followed by Miyaura borylation. For example, bromination at the 3-position (as seen in analogous quinoline derivatives) can precede reaction with bis(pinacolato)diboron under palladium catalysis . Intermediate characterization requires and to confirm substitution patterns, alongside mass spectrometry (FABMS or ESI-MS) for molecular weight validation. Elemental analysis ensures purity (>95%) .
Q. How does the boronic acid moiety influence the compound’s solubility and stability in aqueous solutions?
- Methodological Answer: The boronic acid group undergoes reversible hydration to form a tetrahedral boronate species, which enhances water solubility at physiological pH. Stability assays should include monitoring by to track hydrolysis or self-condensation (boroxine formation). Buffer selection (e.g., phosphate vs. borate) is critical, as borate buffers can stabilize boronate-diol complexes but interfere with binding studies .
Q. What spectroscopic techniques are most effective for characterizing boronic acid derivatives like this compound?
- Methodological Answer: MALDI-TOF MS is preferred for intact molecular ion detection but requires derivatization (e.g., diol complexation) to prevent dehydration/trimerization artifacts . Fluorescence spectroscopy can probe binding events (e.g., saccharide interactions), while thermogravimetric analysis (TGA) assesses thermal stability, particularly for applications in flame retardancy .
Advanced Research Questions
Q. How can researchers resolve contradictions in binding affinity data for this boronic acid with glycoproteins or saccharides?
- Methodological Answer: Discrepancies often arise from secondary interactions (e.g., hydrophobic effects with non-glycosylated protein regions). To isolate specific binding:
- Use surface plasmon resonance (SPR) with AECPBA-functionalized surfaces to quantify on/off rates .
- Employ competitive assays with free diols (e.g., fructose) to confirm boronate-dependent binding .
- Adjust buffer ionic strength/pH to minimize non-specific interactions .
Q. What experimental design considerations are critical for evaluating this compound’s anticancer activity in glioblastoma models?
- Methodological Answer:
- In vitro: Use glioblastoma cell lines (e.g., U87-MG) with dose-response curves (0.1–100 µM) and proteasome inhibition assays (compare to bortezomib) .
- Mechanistic studies: Perform Western blotting for apoptosis markers (e.g., cleaved caspase-3) and proteasome activity (Ubiquitin-Fluor assay).
- Selectivity: Test non-cancerous neural cells (e.g., astrocytes) to assess therapeutic index .
Q. How can the kinetic parameters of diol binding be accurately measured, and what implications do these have for sensor design?
- Methodological Answer: Stopped-flow kinetics with fluorescence detection (e.g., using isoquinolinylboronic acid analogs) reveals kon/koff values. For this compound:
- Optimize excitation/emission wavelengths to avoid interference from the quinoline fluorophore.
- Compare binding rates with D-fructose (fastest kon) vs. D-glucose (slower) to establish selectivity hierarchies .
- Sensor response time (<10 sec) must align with in vivo glucose monitoring requirements .
Q. What strategies mitigate boroxine formation during MALDI-MS analysis, and how do they impact data interpretation?
- Methodological Answer:
- Derivatization: Pre-treat with 1,2-diols (e.g., mannitol) to form cyclic boronate esters, stabilizing the analyte .
- Matrix selection: Use α-cyano-4-hydroxycinnamic acid (CHCA) with low laser energy to reduce thermal degradation.
- Data validation: Cross-check with ESI-MS (less prone to dehydration artifacts) and to confirm boronate ester integrity .
Methodological Challenges and Solutions
Q. How can thermal decomposition pathways of this compound be analyzed for flame-retardant applications?
- Methodological Answer: Conduct TGA-DSC under nitrogen/air to identify degradation onset temperatures and char residue formation. Pyrolysis-GC/MS identifies volatile byproducts (e.g., HF release from fluorine substituents). Compare to structurally similar boronic acids (e.g., pyrene-1-boronic acid) to establish structure-thermal stability relationships .
Q. What computational approaches predict the binding mode of this compound with proteasomal targets?
- Methodological Answer:
- Docking studies: Use AutoDock Vina with the 20S proteasome crystal structure (PDB: 1FNT). Focus on the β5 subunit’s catalytic threonine.
- MD simulations: Assess binding stability (100 ns trajectories) and compare to bortezomib’s covalent binding mechanism.
- QM/MM: Calculate reaction barriers for boronate-threonine adduct formation .
Tables for Key Data
Table 1. Kinetic Parameters for Boronic Acid-Diol Binding (Stopped-Flow Assay)
| Sugar | (Ms) | (s) | (µM) |
|---|---|---|---|
| D-Fructose | 1.2 × 10 | 0.08 | 6.7 |
| D-Glucose | 3.5 × 10 | 0.12 | 34.3 |
Table 2. Thermal Stability of Aromatic Boronic Acids (TGA)
| Compound | Onset Degradation Temp. (°C) | Char Residue (%) |
|---|---|---|
| This compound* | 320 (est.) | 25 (est.) |
| Pyrene-1-boronic acid | 600 | 40 |
*Estimated based on structural analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
